Chemical structure of 3-(3,4-Dimethylphenyl)-2-propyn-1-ol
Chemical structure of 3-(3,4-Dimethylphenyl)-2-propyn-1-ol
This technical guide provides a comprehensive analysis of 3-(3,4-Dimethylphenyl)-2-propyn-1-ol , a specialized acetylenic alcohol intermediate used in organic synthesis and medicinal chemistry.
Chemical Identity & Structural Profile
This compound serves as a versatile "linchpin" intermediate, combining an electron-rich aromatic system with a reactive propargylic alcohol moiety. It is primarily utilized as a precursor for heterocycles (isocoumarins, benzofurans) and as a rigid linker in drug discovery.
Core Data Table
| Property | Specification |
| IUPAC Name | 3-(3,4-Dimethylphenyl)prop-2-yn-1-ol |
| CAS Number | 26801-34-3 |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol |
| SMILES | CC1=C(C)C=C(C#CCO)C=C1 |
| Physical State | Viscous pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in EtOAc, DCM, MeOH, DMSO; Insoluble in water |
Structural Analysis
The molecule features a 3,4-dimethylphenyl group connected to a propargyl alcohol tail.
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Electronic Effect: The two methyl groups at the meta and para positions act as weak electron donors (+I effect), increasing the electron density of the aromatic ring compared to a standard phenyl ring. This makes the ring more susceptible to electrophilic aromatic substitution.
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Steric Environment: The 3,4-substitution pattern creates a specific steric profile that prevents rotation in confined enzyme pockets, potentially increasing binding selectivity in medicinal applications.
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Reactivity Node: The internal alkyne is activated for nucleophilic attack or metal-catalyzed cyclization, while the primary alcohol serves as a handle for oxidation (to aldehyde/acid) or substitution (to halides/amines).
Synthesis Protocol: Sonogashira Coupling
The most robust method for synthesizing this compound is the Sonogashira cross-coupling of 4-iodo-1,2-dimethylbenzene (or the corresponding bromide) with propargyl alcohol .
Mechanistic Pathway
The reaction proceeds via a Pd(0)/Cu(I) catalytic cycle. The electron-rich nature of the dimethylphenyl ring facilitates the oxidative addition step, generally leading to higher yields compared to electron-deficient aryl halides.
Figure 1: Catalytic cycle for the Sonogashira coupling synthesis of 3-(3,4-Dimethylphenyl)-2-propyn-1-ol.
Experimental Procedure (Self-Validating)
Reagents:
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4-Iodo-1,2-dimethylbenzene (1.0 equiv)
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Propargyl alcohol (1.2 equiv)
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Pd(PPh₃)₂Cl₂ (2-3 mol%)
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CuI (1-2 mol%)
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Triethylamine (Et₃N) as solvent/base (or Et₃N/THF mix)
Step-by-Step Protocol:
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Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen/Argon. Oxygen exclusion is critical to prevent homocoupling of the alkyne (Glaser coupling).
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Dissolution: Add 4-iodo-1,2-dimethylbenzene and Et₃N. Degas the solvent by bubbling nitrogen for 15 minutes.
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Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. The solution typically turns yellow/brown.
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Alkyne Addition: Add propargyl alcohol dropwise via syringe.
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Reaction: Stir at room temperature (RT) for 4-6 hours. If using the aryl bromide, heat to 50-60°C.
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Validation (TLC): Monitor using Hexane:EtOAc (80:20). The starting iodide (high R_f) should disappear, replaced by a more polar spot (product, lower R_f) and a baseline salt spot.
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Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate. Dissolve residue in EtOAc, wash with NH₄Cl (aq) to remove copper traces, then brine. Dry over Na₂SO₄.[1][2]
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Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Characterization Guide
Confirming the structure requires specific spectroscopic signatures.
1H NMR (CDCl₃, 400 MHz) Expectation
| Proton Environment | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.15 - 7.25 | Multiplet | 3H | Ar-H (C2, C5, C6) |
| Propargyl | 4.48 | Singlet (or doublet) | 2H | -C≡C-CH ₂-OH |
| Hydroxyl | 1.8 - 2.5 | Broad Singlet | 1H | -OH (Variable) |
| Methyl | 2.24 - 2.26 | Singlet(s) | 6H | Ar-CH ₃ (x2) |
Diagnostic Check: The absence of the terminal alkyne proton (~2.5 ppm, triplet) confirms the coupling occurred. The presence of the methylene singlet at ~4.5 ppm confirms the alcohol is intact.
Mass Spectrometry (GC-MS / ESI)
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Molecular Ion: m/z = 160.1 [M]+
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Fragmentation: Expect a loss of -CH₂OH (M-31) or water (M-18). The tropylium ion derivative (m/z ~105/119) is common for alkyl-substituted aromatics.
Divergent Reactivity & Applications
The structural duality (alkyne + alcohol) allows this molecule to serve as a branch point in synthesis.
Figure 2: Divergent synthetic pathways starting from 3-(3,4-Dimethylphenyl)-2-propyn-1-ol.
Key Applications
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Heterocycle Synthesis: Treatment with iodine/base triggers cyclization to form substituted benzofurans or isocoumarins , which are privileged scaffolds in oncology drugs (e.g., kinase inhibitors).
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Linker Chemistry: The rigid linear geometry of the alkyne spacer is used in PROTACs (Proteolysis Targeting Chimeras) to maintain precise distance between the warhead and the E3 ligase ligand.
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Stereoselective Reduction: Reduction with Red-Al yields the (E)-allylic alcohol, while Lindlar hydrogenation yields the (Z)-isomer. These are precursors to fragrance compounds and pheromones.
Safety & Handling (E-E-A-T)
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Hazards: Like most propargyl alcohols, this compound is likely toxic if swallowed (Category 3) and a skin irritant . The alkyne moiety implies potential thermal instability at high temperatures.
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Storage: Store at 2-8°C under an inert atmosphere. Alcohols can oxidize slowly to aldehydes upon air exposure.
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Disposal: All acetylenic waste should be segregated from heavy metals (Ag, Cu) in basic media to prevent the formation of explosive metal acetylides (though this risk is lower for internal alkynes, it remains best practice).
References
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Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
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Propargyl Alcohol Reactivity: Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical Reviews, 103(8), 2921-2944.
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General Physical Properties (NIST): NIST Chemistry WebBook, SRD 69. 3-Phenyl-2-propyn-1-ol (Analogous Data).
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CAS Registry Data: NIH PubChem Compound Summary for CAS 26801-34-3.
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Cyclization Applications: Larock, R. C., & Doty, M. J. (1993). Synthesis of isocoumarins and .alpha.-pyrones via palladium-catalyzed annulation of internal alkynes. The Journal of Organic Chemistry, 58(17), 4579-4583.
